molecular formula C18H19N3OS B2736791 3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034235-62-4

3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2736791
CAS No.: 2034235-62-4
M. Wt: 325.43
InChI Key: WJZLFPKLYHSDCA-UHFFFAOYSA-N
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Description

3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone, followed by the introduction of the thiophene moiety through a cross-coupling reaction. The final step involves the formation of the amide bond through the reaction of the intermediate with a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the pyrazole formation and cross-coupling steps, as well as the use of automated systems for the final amide bond formation.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The pyrazole ring and thiophene moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.

    3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide: Similar amide structure but with different substituents on the phenyl ring.

Uniqueness

3-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is unique due to the presence of both the pyrazole and thiophene rings, which confer specific biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-18(7-6-15-4-2-1-3-5-15)19-10-12-21-11-8-17(20-21)16-9-13-23-14-16/h1-5,8-9,11,13-14H,6-7,10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZLFPKLYHSDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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